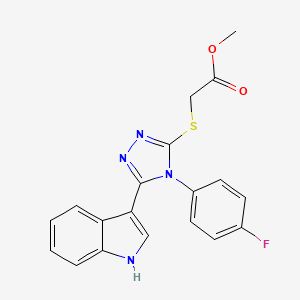

methyl 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate

Description

Methyl 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate is a triazole-based compound featuring a 4-fluorophenyl group, an indole moiety, and a methyl thioacetate side chain. This structure combines aromatic, heterocyclic, and ester functionalities, making it a candidate for diverse applications, including medicinal chemistry and materials science. The indole group may confer biological activity, while the fluorophenyl substituent enhances metabolic stability and lipophilicity .

Properties

IUPAC Name |

methyl 2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN4O2S/c1-26-17(25)11-27-19-23-22-18(24(19)13-8-6-12(20)7-9-13)15-10-21-16-5-3-2-4-14(15)16/h2-10,21H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTDLSDTBWLPOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)F)C3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Structure and Composition

The compound is characterized by the following structural components:

- Indole moiety : Known for its diverse biological activities including anticancer and anti-inflammatory effects.

- Triazole ring : Recognized for antifungal, antibacterial, and anticancer properties.

- Fluorophenyl group : Enhances lipophilicity and biological activity.

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines:

| Compound | Cancer Type | IC50 (µM) |

|---|---|---|

| Triazole derivative A | Breast cancer | 5.0 |

| Triazole derivative B | Lung cancer | 3.2 |

| This compound | TBD in future studies |

The mechanism of action often involves the inhibition of key enzymes involved in cell proliferation and survival pathways.

Antimicrobial Activity

The compound's triazole scaffold suggests potential antimicrobial properties. Studies on related triazole compounds have demonstrated efficacy against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.25 to 2 µg/mL . The SAR analysis indicates that modifications to the phenyl ring can enhance activity against resistant strains.

Case Studies

- Anticancer Efficacy : A study published in 2020 synthesized several triazole derivatives and assessed their anticancer activity. The results indicated that modifications to the indole and triazole portions significantly influenced cytotoxicity against breast and lung cancer cells .

- Antimicrobial Potency : Another investigation focused on triazole-thiadiazole hybrids revealed that specific substitutions on the triazole ring improved antimicrobial efficacy against drug-resistant strains of bacteria .

Structure-Activity Relationship (SAR)

The SAR of this compound emphasizes the importance of:

- Substituents on the triazole ring : Electron-donating groups enhance activity.

- Length of alkyl chains : Optimal chain length correlates with increased potency.

Scientific Research Applications

Antibacterial Properties

The compound belongs to the class of 1,2,4-triazoles, which have been extensively studied for their antibacterial properties. Research indicates that derivatives of 1,2,4-triazole exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance:

- Antibacterial Activity : Compounds similar to methyl 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate have shown minimum inhibitory concentrations (MIC) ranging from 0.046 to 3.11 μM against MRSA, outperforming standard antibiotics like vancomycin and ciprofloxacin .

Antifungal Properties

In addition to antibacterial effects, triazole derivatives are recognized for their antifungal capabilities. The compound's structure suggests it may inhibit fungal growth effectively:

- Fungal Inhibition : Similar triazole compounds have demonstrated efficacy against fungal pathogens with MIC values comparable to established antifungal agents such as fluconazole .

Cancer Therapeutics

Recent studies have highlighted the potential of triazole derivatives in cancer treatment:

- Chemopreventive Effects : Mercapto-substituted 1,2,4-triazoles have been investigated for their role in chemoprevention and chemotherapy. These compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its pharmacological properties.

Key Structural Features Influencing Activity

| Structural Feature | Effect on Activity |

|---|---|

| Fluorophenyl Group | Enhances antibacterial potency against MRSA |

| Indole Moiety | Contributes to anticancer activity |

| Thioether Linkage | May improve solubility and bioavailability |

Case Study: Synthesis and Evaluation

A study synthesized various triazole derivatives and evaluated their antibacterial properties against a panel of pathogens. The findings revealed that specific substitutions on the phenyl ring significantly influenced antimicrobial activity:

- Compound Evaluation : A derivative with a fluorine substitution exhibited enhanced efficacy against MRSA compared to its counterparts lacking such modifications .

Clinical Implications

The promising results from preclinical studies indicate potential pathways for clinical applications:

- Future Directions : Ongoing research aims to translate these findings into clinical settings where this compound could serve as a novel therapeutic agent against resistant bacterial infections and certain cancers.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Features

The compound’s structural analogs differ primarily in substituents on the triazole core, aryl groups, and side chains. Key examples include:

Key Observations :

- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) increase polarity and reactivity compared to the target compound’s fluorophenyl and indole .

- Bulkier substituents (e.g., m-tolyl, trimethoxyphenyl) reduce solubility but may improve binding affinity in biological systems .

- Indole vs. Pyridine/Thiazole : The indole group in the target compound may enhance π-π stacking and hydrogen bonding compared to pyridine or thiazole analogs .

Comparison of Yields :

- Trimethoxyphenyl triazoles: ~70–80% yield .

- Nitro/trifluoromethyl analogs: Lower yields due to steric and electronic challenges .

Physicochemical Properties

- Solubility : The methyl ester and indole group in the target compound likely increase lipophilicity compared to morpholinium salts (e.g., hydrophilic chromatography retention time influenced by substituents) .

- Crystallinity : Fluorophenyl-indole derivatives may exhibit lower crystallinity than chlorophenyl-thiazole analogs due to steric hindrance from indole .

- Thermodynamic Stability : Fluorophenyl groups enhance thermal stability compared to nitro or methoxy substituents .

Q & A

Q. What methodologies optimize salt or prodrug formulations to enhance bioavailability?

- Methodological Answer :

- Salt Formation : React with KOH/NaHCO₃ to improve aqueous solubility; characterize salts via XRD and DSC .

- Prodrug Design : Esterify the acetate group with PEG-linked moieties for sustained release; validate hydrolysis rates in plasma .

- In Vitro Permeability : Use Caco-2 cell monolayers to assess intestinal absorption (Papp > 1 × 10⁻⁶ cm/s) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.